4-[[1-[[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-4-yl]methyl]morpholine
Overview
Description
4-[[1-[[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-4-yl]methyl]morpholine is a complex organic compound that features a unique combination of functional groups, including a methoxyphenyl group, an oxadiazole ring, a piperidine ring, and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[1-[[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-4-yl]methyl]morpholine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting 4-methoxybenzohydrazide with an appropriate nitrile under acidic conditions.
Attachment of the piperidine ring: The oxadiazole intermediate is then reacted with a piperidine derivative, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).
Formation of the final product: The resulting intermediate is then reacted with morpholine under suitable conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[[1-[[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-4-yl]methyl]morpholine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The oxadiazole ring can be reduced under specific conditions to form different nitrogen-containing heterocycles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-hydroxyphenyl derivatives, while reduction of the oxadiazole ring can produce various amine derivatives.
Scientific Research Applications
4-[[1-[[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-4-yl]methyl]morpholine has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting central nervous system disorders.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Chemical Research: It can serve as a model compound for studying the reactivity and properties of oxadiazole-containing molecules.
Mechanism of Action
The mechanism of action of 4-[[1-[[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-4-yl]methyl]morpholine involves its interaction with specific molecular targets. The oxadiazole ring can interact with various enzymes or receptors, modulating their activity. The piperidine and morpholine rings can enhance the compound’s binding affinity and selectivity for these targets. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-[[1-[[3-(4-Hydroxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-4-yl]methyl]morpholine
- 4-[[1-[[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-4-yl]methyl]morpholine
Uniqueness
4-[[1-[[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-4-yl]methyl]morpholine is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This makes it distinct from similar compounds with different substituents on the phenyl ring.
Properties
IUPAC Name |
4-[[1-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-4-yl]methyl]morpholine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O3/c1-25-18-4-2-17(3-5-18)20-21-19(27-22-20)15-23-8-6-16(7-9-23)14-24-10-12-26-13-11-24/h2-5,16H,6-15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQMIRRGMGNFAIQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)CN3CCC(CC3)CN4CCOCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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